Methyl 4-(2-(3-(benzylsulfonyl)propanamido)thiazol-4-yl)benzoate
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Overview
Description
Synthesis Analysis
The synthesis of benzothiazole derivatives, which include “Methyl 4-(2-(3-(benzylsulfonyl)propanamido)thiazol-4-yl)benzoate”, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
The molecular structure of “Methyl 4-(2-(3-(benzylsulfonyl)propanamido)thiazol-4-yl)benzoate” is complex, contributing to its versatility in scientific research. The compound’s structure is characterized by a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .Chemical Reactions Analysis
The compound “Methyl 4-(2-(3-(benzylsulfonyl)propanamido)thiazol-4-yl)benzoate” is involved in complex chemical reactions. For instance, it has been found to competitively inhibit Malate Dehydrogenase (MDH) 1 and MDH2, enzymes that play a crucial role in cancer metabolism .Scientific Research Applications
Antitumor and Cytotoxic Activity
Methyl 4-(2-(3-(benzylsulfonyl)propanamido)thiazol-4-yl)benzoate has shown promise as an antitumor and cytotoxic agent. Researchers have synthesized similar thiazole derivatives and evaluated their effects on human tumor cell lines. For instance, reports that certain thiazole compounds demonstrated potent effects against prostate cancer cells.
Drug Development
While specific drug development studies are lacking, the thiazole scaffold offers opportunities for designing novel drug molecules. Researchers may investigate Methyl 4-(2-(3-(benzylsulfonyl)propanamido)thiazol-4-yl)benzoate as a potential lead compound.
Mechanism of Action
Target of Action
The primary targets of Methyl 4-(2-(3-(benzylsulfonyl)propanamido)thiazol-4-yl)benzoate are the enzymes Malate Dehydrogenase 1 and 2 (MDH1 and MDH2) . These enzymes play a crucial role in the citric acid cycle, also known as the Krebs cycle, which is a key metabolic pathway that unifies carbohydrate, fat, and protein metabolism .
Mode of Action
Methyl 4-(2-(3-(benzylsulfonyl)propanamido)thiazol-4-yl)benzoate interacts with its targets, MDH1 and MDH2, by competitively inhibiting them . This means that the compound competes with the substrate for the active site of the enzyme, thereby reducing the rate of the reaction .
Biochemical Pathways
By inhibiting MDH1 and MDH2, Methyl 4-(2-(3-(benzylsulfonyl)propanamido)thiazol-4-yl)benzoate affects the citric acid cycle . This cycle is a series of chemical reactions used by all aerobic organisms to release stored energy. The inhibition of MDH1 and MDH2 can disrupt this cycle, leading to a decrease in energy production and potentially affecting other downstream metabolic processes .
Result of Action
The result of Methyl 4-(2-(3-(benzylsulfonyl)propanamido)thiazol-4-yl)benzoate’s action is the inhibition of mitochondrial respiration and hypoxia-induced HIF-1α accumulation . This could lead to a decrease in energy production in cells and potentially inhibit tumor growth .
Future Directions
properties
IUPAC Name |
methyl 4-[2-(3-benzylsulfonylpropanoylamino)-1,3-thiazol-4-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5S2/c1-28-20(25)17-9-7-16(8-10-17)18-13-29-21(22-18)23-19(24)11-12-30(26,27)14-15-5-3-2-4-6-15/h2-10,13H,11-12,14H2,1H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJRMEDCXZFLKOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCS(=O)(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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